molecular formula C11H21N3O2S B4707347 2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide

2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide

Numéro de catalogue B4707347
Poids moléculaire: 259.37 g/mol
Clé InChI: NUKDTFLZXNMCCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide, also known as CCT251545, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to the class of hydrazinecarbothioamide derivatives and has been shown to exhibit promising anticancer properties.

Mécanisme D'action

2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide exerts its anticancer effects by inhibiting the activity of a protein called BRD4. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BRD4 plays a critical role in the growth and survival of cancer cells by promoting the expression of genes that are involved in cell proliferation and survival. This compound binds to the bromodomain of BRD4 and prevents it from interacting with its target genes, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest, which is a process that prevents cells from dividing. This compound has also been shown to inhibit the expression of genes that are involved in angiogenesis, which is the process of forming new blood vessels. Angiogenesis is a critical process for the growth and metastasis of cancer cells. Inhibition of angiogenesis can prevent the growth and spread of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects, which means that it can inhibit the activity of other proteins besides BRD4. This can lead to unwanted side effects and can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of 2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide. One direction is to investigate its efficacy in combination with other anticancer agents. Combination therapy can enhance the anticancer effects of this compound and can reduce the likelihood of drug resistance. Another direction is to investigate the use of this compound in animal models of cancer. Animal studies can provide valuable information about the pharmacokinetics and toxicity of this compound and can help to determine the optimal dosing regimen for clinical trials. Finally, further studies are needed to investigate the potential off-target effects of this compound and to develop more selective inhibitors of BRD4.

Applications De Recherche Scientifique

2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. This compound has also been shown to induce apoptosis, which is a programmed cell death, in cancer cells.

Propriétés

IUPAC Name

1-(cyclohexanecarbonylamino)-3-(2-methoxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2S/c1-16-8-7-12-11(17)14-13-10(15)9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,13,15)(H2,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKDTFLZXNMCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NNC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide
Reactant of Route 3
2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide
Reactant of Route 5
2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
2-(cyclohexylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.